molecular formula C23H19N3O3 B409904 (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B409904
M. Wt: 385.4g/mol
InChI Key: ABOVCHMGGVPUAX-WUXMJOGZSA-N
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Description

The compound (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic molecule characterized by its unique structure, which includes a benzotriazole moiety, a methoxyphenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzotriazole Moiety: The synthesis begins with the preparation of the benzotriazole moiety, which can be achieved through the reaction of o-phenylenediamine with nitrous acid.

    Attachment of the Benzotriazole to the Methoxyphenyl Group: The benzotriazole is then attached to the methoxyphenyl group via a nucleophilic substitution reaction, often using a suitable base such as sodium hydride.

    Formation of the Prop-2-en-1-one Backbone: The final step involves the formation of the prop-2-en-1-one backbone through a Claisen-Schmidt condensation reaction between the benzotriazole-methoxyphenyl intermediate and 4-hydroxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one backbone, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The benzotriazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3-(1H-benzotriazol-1-ylmethyl)-4-hydroxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one

Uniqueness

The unique combination of the benzotriazole moiety, methoxyphenyl group, and hydroxyphenyl group in (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE distinguishes it from similar compounds. This specific arrangement allows for unique interactions with molecular targets and distinct chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4g/mol

IUPAC Name

(E)-3-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H19N3O3/c1-29-23-13-7-16(6-12-22(28)17-8-10-19(27)11-9-17)14-18(23)15-26-21-5-3-2-4-20(21)24-25-26/h2-14,27H,15H2,1H3/b12-6+

InChI Key

ABOVCHMGGVPUAX-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)CN3C4=CC=CC=C4N=N3

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CN3C4=CC=CC=C4N=N3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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